molecular formula C10H5ClF3N B2756985 1-Chloro-6-(trifluoromethyl)isoquinoline CAS No. 1196152-92-7; 435278-04-9

1-Chloro-6-(trifluoromethyl)isoquinoline

Cat. No.: B2756985
CAS No.: 1196152-92-7; 435278-04-9
M. Wt: 231.6
InChI Key: UPVQNMWLCOMNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-(trifluoromethyl)isoquinoline (CAS 1196152-92-7) is a chemical building block of significant interest in medicinal and agricultural chemistry research. This compound features a fused isoquinoline core, a structure prevalent in numerous biologically active alkaloids and synthetic drug candidates . The molecular scaffold is strategically functionalized with a chlorine atom and a trifluoromethyl (CF3) group, both of which are highly valuable in lead optimization . The chlorine atom serves as a versatile handle for further structural elaboration via cross-coupling reactions and nucleophilic substitutions, allowing researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies . Concurrently, the introduction of a trifluoromethyl group is a well-established strategy to enhance key properties of a lead molecule, such as its metabolic stability, lipophilicity, and overall membrane permeability . This specific substitution pattern makes this compound a particularly promising precursor for the development of new pharmacologically active molecules. The isoquinoline framework is found in compounds under investigation as positive allosteric modulators for neurological targets, such as valiglurax for Parkinson's disease, highlighting the therapeutic relevance of this chemical class . Researchers can leverage this compound to synthesize novel derivatives targeting a wide range of biological activities. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-6-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-8-2-1-7(10(12,13)14)5-6(8)3-4-15-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVQNMWLCOMNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-92-7
Record name 1-chloro-6-(trifluoromethyl)isoquinoline
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Comparison with Similar Compounds

Positional Isomerism

  • 1-Chloro-8-(trifluoromethyl)isoquinoline shares the same substituents as the target compound but differs in CF₃ placement (position 8 vs. 6).

Substituent Electronic Effects

  • 1-Chloro-6-methoxy-isoquinoline replaces CF₃ with OCH₃, switching from an electron-withdrawing to an electron-donating group. This reduces the electrophilicity of the chloro substituent, diminishing its utility in reactions requiring activated leaving groups (e.g., Suzuki-Miyaura couplings).
  • 1-Chloro-6-(trifluoromethoxy)isoquinoline introduces OCF₃, which combines moderate electron withdrawal with enhanced hydrolytic stability compared to CF₃. This makes it suitable for applications requiring prolonged environmental persistence.

Ring Saturation and Solubility

  • 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride features a partially saturated isoquinoline ring, increasing conformational flexibility and basicity. The hydrochloride salt form improves aqueous solubility, making it advantageous for biological assays.

Functional Group Diversity

  • 1-Chloro-6-(methylsulfonyl)isoquinoline incorporates a sulfonyl group, which dramatically increases electrophilicity at position 6. This enhances reactivity in nucleophilic aromatic substitution (SNAr), a trait leveraged in synthesizing kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-Chloro-6-(trifluoromethyl)isoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Two dominant approaches include:

  • Microwave-assisted domino reactions : Combining 1-aroyl-3,4-dihydroisoquinolines, terminal alkynes, and cyclic NH-acids in dry acetonitrile at 130°C under microwave irradiation. This method avoids metal oxidants and achieves rapid C-3-N-functionalization .
  • Metal-catalyzed decarboxylative cycloaddition : Using tungsten catalysts (e.g., WO₂PC) with N-substituted tetrahydroquinolines and 2-(trifluoromethyl)acrylic acid under visible light (450 nm LEDs) and oxygen. This one-pot method tolerates esters, nitriles, and alkenes, producing trifluoromethylated derivatives efficiently .
    • Critical Factors : Temperature control (>120°C for cycloaddition), solvent choice (DMF for photocatalysis), and light intensity (3W×4 LEDs) significantly impact reaction efficiency and regioselectivity.

Q. Why is the trifluoromethyl group strategically important in modifying isoquinoline scaffolds for biological studies?

  • Functional Rationale : The -CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability, critical for targeting intracellular enzymes .
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vitro .
  • Non-covalent interactions : The electronegative fluorine atoms engage in dipole-dipole interactions and hydrogen bonding with biological targets, enhancing binding affinity .
    • Experimental Validation : Comparative studies with non-fluorinated analogs show 10–50% higher IC₅₀ values in enzyme inhibition assays .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Stepwise Protocol :

Liquid-liquid extraction : Use dichloromethane/water to remove polar byproducts.

Column chromatography : Employ silica gel with gradient elution (hexane:EtOAc 9:1 to 7:3) to separate halogenated impurities.

Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to yield crystalline product (>95% purity) .

  • Analytical Validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹⁹F NMR (δ −60 to −65 ppm for -CF₃) .

Advanced Research Questions

Q. How can substituent electronic effects be leveraged to optimize the reductive potential of this compound in photocatalytic applications?

  • Design Strategy :

  • Electron-donating groups (e.g., -NH₂) : Lower reduction potentials (e.g., −3.26 V for 6-NH₂-substituted isoquinoline), enhancing electron-transfer efficiency in borylation reactions .
  • Electron-withdrawing groups (e.g., -CN) : Increase reduction potential (−2.51 V for 6-CN), reducing photocatalytic activity but improving stability under oxidative conditions .
    • Experimental Optimization : Screen substituents using cyclic voltammetry to correlate reduction potentials with reaction yields. For example, 6-NH₂ derivatives achieve 64% yield in aryl borylation vs. 32% for 6-CN analogs .

Q. What mechanistic pathways explain the diastereoselective formation of spiro-oxindole-pyrroloisoquinoline hybrids from this compound precursors?

  • Proposed Mechanism :

N-Alkylation : Reaction of tetrahydroisoquinolines with arylacyl bromides forms an iminium intermediate.

1,3-Dipolar cycloaddition : Nitroolefins act as dipolarophiles, generating a fused bicyclic structure.

Aromatization : FeCl₃-mediated oxidation eliminates H₂O, yielding the spiro-oxindole core with >90% diastereoselectivity .

  • Key Evidence : X-ray crystallography confirms the sp³ hybridization of the spiro-carbon and axial chirality in products .

Q. How can computational modeling guide the design of this compound derivatives for selective kinase inhibition?

  • Workflow :

Docking simulations : Use AutoDock Vina to predict binding poses against kinase ATP pockets (e.g., EGFR, CDK2).

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).

QSAR analysis : Correlate -CF₃ position/clustering with IC₅₀ values from enzymatic assays .

  • Case Study : Derivatives with -CF₃ at C6 show 3-fold higher EGFR inhibition vs. C8 analogs due to improved hydrophobic packing in the hinge region .

Q. What strategies resolve contradictions in reported biological activities of trifluoromethylated isoquinolines across different cell lines?

  • Root Cause Analysis :

  • Metabolic differences : HepG2 cells overexpress CYP3A4, leading to faster -CF₃ cleavage vs. HEK293 cells .
  • Membrane transporter variability : ABCG2 efflux pumps in MDR1+ cells reduce intracellular concentrations .
    • Mitigation :
  • Use LC-MS/MS to quantify intracellular drug levels.
  • Co-administer efflux inhibitors (e.g., verapamil) in resistant cell lines .

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